1,2-Dihydrobudesonide-d8

Description

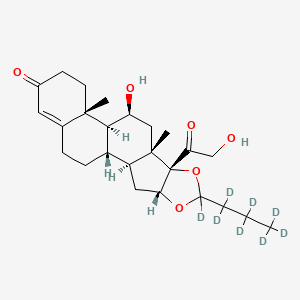

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |

InChI Key |

UEXJIOHTZFZGOQ-SMANYZGRSA-N |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Origin of Product |

United States |

Advanced Analytical Strategies and Method Development Utilizing 1,2 Dihydrobudesonide D8

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. researchgate.netlcms.cz The use of deuterated internal standards like 1,2-Dihydrobudesonide-d8 is fundamental to achieving accurate and reliable quantification by correcting for variations in sample preparation and instrument response. researchgate.netscispace.com

Development of Robust LC-MS/MS Methods for Steroid Quantification

The development of robust LC-MS/MS methods is crucial for the accurate measurement of steroid hormones in various biological samples. nih.gov These methods often involve the simultaneous quantification of multiple steroids, necessitating the use of a cocktail of deuterated internal standards to ensure accuracy for each analyte. synnovis.co.uk The goal is to create methods that are not only sensitive and specific but also high-throughput to accommodate the demands of clinical research and doping control. lcms.cznih.gov

A key aspect of method development is the optimization of sample preparation to efficiently extract steroids from complex matrices like serum or plasma while minimizing matrix effects. synnovis.co.uknih.gov Techniques such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed. lcms.cznih.gov The internal standard, this compound, is added at the beginning of this process to mimic the behavior of the target analytes throughout extraction and analysis.

Validation of these methods is performed according to stringent guidelines, such as those from the FDA, and includes assessment of linearity, accuracy, precision, and stability. nih.govnih.gov The successful validation of an LC-MS/MS method for a panel of steroids, including the use of appropriate deuterated internal standards, ensures its reliability for clinical and research applications. nih.gov

Optimization of Chromatographic Separation for this compound and Analytes

Effective chromatographic separation is paramount for resolving target analytes from isobaric interferences and matrix components, thereby improving the accuracy and sensitivity of LC-MS/MS assays. libretexts.orglibretexts.org The optimization process involves several key parameters:

Column Chemistry: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are widely used for steroid analysis. nih.gov The specific chemistry of the column can influence the retention and selectivity for different steroids.

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) fluoride, is adjusted to achieve optimal separation. nih.govsciex.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate a wide range of steroids with varying polarities. frontiersin.orgmostwiedzy.pl

Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, influencing retention times and peak shapes. mostwiedzy.pl

The goal of optimization is to achieve baseline separation of all target analytes and the internal standard, this compound, within a reasonable analysis time. mdpi.com This ensures that each compound enters the mass spectrometer at a distinct time, minimizing ion suppression and allowing for accurate quantification.

Table 1: Example of Optimized Chromatographic Conditions for Steroid Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 35% B to 80% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This table presents a hypothetical set of optimized conditions and does not represent a specific validated method.

Mass Spectrometric Detection Parameters for Deuterated Steroids

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for each analyte and its corresponding product ion(s) after fragmentation in the collision cell. sciex.com For deuterated internal standards like this compound, the precursor and product ions will have a higher mass-to-charge ratio (m/z) compared to the non-deuterated analyte, allowing for their distinct detection.

Key parameters that are optimized for each steroid and its deuterated internal standard include:

Ionization Mode: Electrospray ionization (ESI) is commonly used for steroids, typically in the positive ion mode. nih.gov

Precursor and Product Ion Selection: Specific and intense precursor-to-product ion transitions are chosen for each analyte to maximize sensitivity and selectivity.

Collision Energy (CE) and Declustering Potential (DP): These voltages are optimized to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ion. sciex.com

Table 2: Example of MRM Transitions and Optimized MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| Budesonide (B1683875) | 431.2 | 323.2 | 25 | 80 |

| This compound | 439.3 | 331.3 | 25 | 80 |

| Cortisol | 363.2 | 121.1 | 26 | 65 |

| Testosterone | 289.2 | 97.0 | 20 | 61 |

This table is for illustrative purposes. The exact m/z values and optimized parameters will vary depending on the instrument and specific method.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more prevalent for steroid analysis, gas chromatography-mass spectrometry (GC-MS) remains a powerful technique, particularly for certain applications. For GC-MS analysis, steroids, which are non-volatile, must first be derivatized to increase their volatility and thermal stability. dshs-koeln.de The use of deuterated internal standards like this compound is also crucial in GC-MS to control for variability in the derivatization process and injection. dshs-koeln.de

In GC-MS, the separation is based on the volatility and interaction of the derivatized analytes with the stationary phase of the GC column. The mass spectrometer then detects the characteristic fragment ions of each compound. Similar to LC-MS/MS, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem GC-MS (GC-MS/MS) is used for quantification, providing high sensitivity and selectivity. dshs-koeln.de

Application of this compound as an Internal Standard in High-Throughput Assays

High-throughput screening (HTS) assays are essential in drug discovery and clinical diagnostics for analyzing a large number of samples quickly and efficiently. nih.gov In this context, the use of a reliable internal standard like this compound is indispensable. scispace.com Automated sample preparation systems coupled with rapid LC-MS/MS analysis can significantly increase throughput. lcms.czlcms.cz

The primary role of this compound in HTS is to ensure the accuracy and precision of quantification across a large batch of samples by correcting for any systematic or random errors that may occur during the automated workflow. scispace.commdpi.com This includes variations in liquid handling, extraction efficiency, and instrument response over time. The ability to multiplex the analysis of several steroids in a single run, each with its corresponding deuterated internal standard, further enhances the efficiency of high-throughput methods. nih.gov

Role in Isomer Delineation and Structural Elucidation Using High-Resolution Ion Mobility-Mass Spectrometry

Distinguishing between steroid isomers, which have the same mass but different three-dimensional structures, is a significant analytical challenge. tofwerk.com High-resolution ion mobility-mass spectrometry (HR-IMS-MS) has emerged as a powerful technique for separating and identifying isomeric species. nih.govlcms.cz In ion mobility, ions are separated based on their size and shape (collision cross-section) as they drift through a gas-filled tube under the influence of an electric field. tofwerk.com

While this compound's primary role is as an internal standard for quantification, the principles of using labeled compounds can be extended to aid in structural elucidation. By comparing the ion mobility profiles and fragmentation patterns of a known deuterated standard with those of an unknown analyte, valuable structural information can be obtained. nih.gov The known positions of the deuterium (B1214612) atoms in this compound can help in interpreting the fragmentation pathways observed in tandem mass spectrometry experiments, aiding in the structural characterization of related steroids.

Utilization in Impurity Profiling and Quality Control of Steroidal Pharmaceuticals

The primary application of this compound in the context of impurity profiling is as an internal standard in LC-MS/MS-based methods. nih.govsigmaaldrich.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in complex matrices because it closely mimics the physicochemical properties of the analyte of interest. sigmaaldrich.comuni-muenchen.de This ensures that any variations arising from sample preparation, extraction, and ionization in the mass spectrometer are accounted for, leading to more accurate and precise quantification of impurities. sigmaaldrich.comuni-muenchen.de

The structural similarity of this compound to budesonide and its related impurities makes it an ideal internal standard for the quantitative analysis of these compounds. During method development, a known concentration of this compound is spiked into the sample containing the steroidal API and its potential impurities. The response of each impurity is then normalized to the response of the internal standard, which corrects for any analytical variability.

Detailed Research Findings:

While specific studies detailing the use of this compound for the broad impurity profiling of a wide range of steroidal pharmaceuticals are not extensively documented, the principles of its application can be extrapolated from research focused on the analysis of budesonide and other corticosteroids. For instance, a stability-indicating LC-MS/MS method was developed for the quantitative determination of process-related impurities and degradation products of Budesonide. researchgate.net Although this study did not explicitly name this compound as the internal standard, the methodology aligns with the established best practices of using a deuterated analog for such purposes.

The development of such methods involves rigorous validation to ensure they are fit for purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.

The following data tables illustrate the typical performance characteristics of an LC-MS/MS method for impurity quantification that would utilize an internal standard like this compound. The data presented is representative of what would be expected from a validated method for the analysis of budesonide and its structurally related impurities.

Table 1: Linearity of Response for Budesonide-Related Impurities

| Impurity | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Budesonide Related Compound A | 0.5 - 100 | > 0.995 |

| Budesonide Related Compound B | 0.5 - 100 | > 0.995 |

| Budesonide Related Compound G | 1.0 - 200 | > 0.993 |

| 16α-Hydroxyprednisolone | 0.25 - 50 | > 0.996 |

This table demonstrates the linear relationship between the concentration of the impurity and the instrument's response over a specified range, a critical parameter for accurate quantification.

Table 2: Accuracy and Precision for the Quantification of Budesonide Impurities

| Impurity | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

| Budesonide Related Compound A | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |

| 50.0 | 51.2 ± 1.8 | 102.4 | 3.5 | |

| Budesonide Related Compound B | 1.0 | 1.03 ± 0.06 | 103.0 | 5.8 |

| 50.0 | 49.5 ± 1.5 | 99.0 | 3.0 | |

| 16α-Hydroxyprednisolone | 0.5 | 0.49 ± 0.03 | 98.0 | 6.1 |

| 25.0 | 25.8 ± 0.9 | 103.2 | 3.5 |

Accuracy, expressed as the percentage recovery of the known spiked amount, and precision, represented by the relative standard deviation (%RSD), are crucial for demonstrating the reliability of the analytical method.

The use of this compound is particularly advantageous for monitoring low-level impurities that may form during the synthesis or degradation of the drug product. For example, photodegradation of budesonide can lead to the formation of isomeric impurities. nih.gov A validated LC-MS/MS method using a deuterated internal standard would be capable of accurately quantifying such degradants, ensuring the quality and stability of the final pharmaceutical product.

Application of 1,2 Dihydrobudesonide D8 in in Vitro Metabolic Stability and Mechanistic Investigations

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in In Vitro Biotransformation Studies

There are no available scientific studies that investigate the Deuterium Kinetic Isotope Effect (DKIE) on the in vitro biotransformation of 1,2-Dihydrobudesonide-d8 itself. The DKIE is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a slower rate of chemical reactions, particularly those involving the cleavage of the carbon-hydrogen (or carbon-deuterium) bond. wikipedia.orglibretexts.org This effect is the foundational principle behind creating metabolically more stable drugs.

However, in the context of this compound, its utility is not as a drug candidate designed for altered metabolism but as an internal standard. For an internal standard to be effective, it must be chemically identical to the analyte (the non-deuterated 1,2-Dihydrobudesonide) to ensure similar behavior during sample extraction and analysis, yet distinguishable by mass spectrometry due to the mass difference from the deuterium atoms. veeprho.com While the C-D bonds are stronger than C-H bonds, which could theoretically result in a kinetic isotope effect if the compound were to be metabolized at the sites of deuteration, the purpose of using it as a standard means that studies are focused on the metabolism of the non-deuterated parent drug, Budesonide (B1683875), not the standard itself.

Assessment of Metabolic Pathways and Sites of Metabolism Using Deuterated Analogs

This compound is a tool used for the assessment of metabolic pathways, but it is not the compound whose metabolic pathways are being assessed. Research on Budesonide has identified several metabolic routes, including hydroxylation and cleavage of the acetal (B89532) group, leading to metabolites like 16α-hydroxy-prednisolone and 1,2-Dihydrobudesonide. researchgate.netnih.gov

In such studies, deuterated analogs like this compound serve as indispensable reference materials. When researchers analyze biological samples (e.g., urine or plasma) to identify and quantify the metabolites of Budesonide, they add a known quantity of the deuterated standard to the sample. researchgate.net This allows for precise measurement of the corresponding non-deuterated metabolite formed in the body, thereby helping to elucidate the metabolic fate of the administered Budesonide. No literature exists detailing the metabolic pathways of this compound.

Evaluation of In Vitro Metabolic Stability in Hepatic Microsomal and Cellular Systems

The evaluation of in vitro metabolic stability is a standard procedure in drug discovery to predict how quickly a drug will be metabolized in the body. These assays typically use liver microsomes or hepatocytes, which contain metabolic enzymes. srce.hrnews-medical.net

There is no published data on the metabolic stability of this compound in these systems because its role is that of a stable internal standard, not a test compound. veeprho.comcaymanchem.com In a typical metabolic stability assay for Budesonide, this compound could be used during the analytical phase (LC-MS) to accurately quantify the remaining parent compound or the formation of the 1,2-Dihydrobudesonide metabolite over time. The inherent assumption is that the deuterated standard itself does not degrade during the analytical process.

Table 1: Representative Data from a General Microsomal Stability Assay This interactive table illustrates typical parameters measured in a microsomal stability assay for a hypothetical compound, not this compound, for which such data is unavailable.

| Parameter | Value | Unit | Description |

| Half-life (t₁/₂) | 35 | min | Time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | 50 | µL/min/mg protein | The rate of metabolism by liver microsomes. |

| Remaining Compound @ 60 min | 28 | % | Percentage of the initial compound left after 60 minutes. |

Contributions to Understanding Enzyme Kinetics and Substrate Specificity In Vitro

Studies on Budesonide have established that it is primarily metabolized by enzymes of the Cytochrome P450 3A (CYP3A) subfamily, such as CYP3A4. nih.govnih.gov These studies involve determining enzyme kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the relationship between substrate concentration and the rate of metabolism. libretexts.orgkhanacademy.org

The contribution of this compound in this field is to facilitate the precise measurement needed for these kinetic studies. By serving as an internal standard, it allows for the accurate quantification of the metabolites produced during the enzymatic reaction. This enhances the quality and reliability of the kinetic data obtained for the actual substrate, Budesonide. There is no evidence to suggest that this compound has been studied as a substrate itself to determine its own enzyme kinetic parameters or to probe enzyme substrate specificity.

Role of 1,2 Dihydrobudesonide D8 in Steroidomics and Quantitative Biomarker Analysis

Integration of 1,2-Dihydrobudesonide-d8 into Comprehensive Steroidomics Platforms

Steroidomics aims to provide a comprehensive, quantitative profile of steroids in a biological sample. These platforms often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously measure a wide array of steroid hormones and their metabolites. nih.gov The integration of specific internal standards is fundamental to the accuracy and reliability of these platforms.

This compound, while a metabolite of an exogenous steroid, can be incorporated into these methods. Its primary function is to serve as a reliable internal standard, particularly for the quantification of budesonide (B1683875) and its related metabolites. In broader steroid panels, deuterated standards are essential for correcting matrix effects and variations during sample extraction, ensuring that the final calculated concentrations of endogenous steroids are accurate. nih.govlcms.cz The development of robust analytical methods often involves a suite of SIL internal standards, each chosen to closely match the physicochemical properties of a specific analyte or group of analytes. This ensures that any loss or variability during the analytical process affects the standard and the analyte equally, allowing for precise correction. usgs.gov

Quantification of Endogenous and Exogenous Steroids in Complex Biological Matrices (e.g., cell cultures, tissue homogenates, in vitro models)

The accurate quantification of steroids in complex biological matrices is a significant analytical challenge due to the low concentrations of these compounds and the potential for interference from other matrix components. nih.gov Isotope-dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the gold standard for this type of analysis. usgs.gov

In this context, this compound serves as an ideal internal standard for quantifying budesonide and its metabolites in various biological samples. For instance, in pharmacokinetic studies, researchers use deuterated standards like budesonide-d8 (B1281438) (a closely related compound) to measure the concentration of the parent drug in human plasma. nih.govsciex.comlcms.cz The standard is added to the plasma sample at a known concentration before processing. By comparing the mass spectrometer's response for the analyte (e.g., budesonide) to that of the internal standard (e.g., budesonide-d8), analysts can calculate the precise concentration of the drug, even at very low levels (pg/mL). nih.govsciex.com This approach is crucial for understanding the absorption, distribution, metabolism, and excretion of steroid drugs.

The principles applied for exogenous drugs are also used for endogenous steroids. Comprehensive methods for steroid profiling in serum, tissue, or wastewater utilize a panel of deuterated standards to quantify dozens of compounds simultaneously. nih.govmdpi.com This ensures high accuracy and precision across a wide range of concentrations.

Below is a data table summarizing typical parameters for an LC-MS/MS method using a deuterated budesonide standard for quantification in a biological matrix.

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sciex.com |

| Internal Standard | Budesonide-d8 (structurally analogous to this compound) sciex.com |

| Biological Matrix | Human Plasma sciex.com |

| Sample Preparation | Solid-Phase Extraction (SPE) sciex.comlcms.cz |

| Chromatography | Reversed-Phase C18 Column nih.govsciex.com |

| Detection Mode | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) sciex.com |

| Analyte MRM Transition | Q1: 431.3 m/z -> Q3: 323.2 m/z sciex.com |

| Internal Standard MRM Transition | Q1: 439.3 m/z -> Q3: 323.2 m/z sciex.com |

| Lower Limit of Quantification (LLOQ) | As low as 2 pg/mL sciex.comlcms.cz |

Development of Multifunctional Isotopic Standard Strategies for Steroidomics

A significant challenge in quantifying endogenous compounds is the lack of a true "blank" matrix for creating calibration curves. nih.gov To overcome this, researchers develop advanced strategies using surrogate matrices (e.g., phosphate-buffered saline with bovine serum albumin) combined with SIL standards. nih.govresearchgate.net In this approach, isotopic standards serve a dual purpose. They act not only as traditional internal standards for quantification but also as tools to validate the suitability of the surrogate matrix. nih.gov

This "multifunctional" use involves assessing whether the analytical behavior of the SIL standard in the surrogate matrix accurately mimics the behavior of the native analyte in the actual biological matrix. nih.gov This ensures that the calibration curve prepared in the artificial matrix is parallel to the response in the biological sample, leading to more accurate quantification. nih.gov While this compound is specific to an exogenous compound's metabolite, the principles guiding its use are central to these multifunctional strategies that enhance the accuracy of steroidomics across both endogenous and exogenous compounds. nih.gov The goal is to create robust, high-throughput methods that can be applied to large-scale clinical or research studies for biomarker discovery. researchgate.net

Applications in Pre-Clinical or Mechanistic Biological Sample Analysis

In pre-clinical research, understanding the metabolic fate of a drug is essential. nih.gov Studies re-evaluating the metabolism of budesonide have utilized LC-MS/MS to identify numerous metabolites in human urine. researchgate.netnih.gov In such studies, a deuterated standard like this compound would be critical for the accurate quantification of the identified metabolites. By precisely measuring the concentration of each metabolite, researchers can create a comprehensive picture of the drug's metabolic pathways. researchgate.netnih.gov

For example, research has identified that budesonide is extensively metabolized, with major pathways including the cleavage of the acetal (B89532) group to form 16α-hydroxy-prednisolone, as well as various hydroxylation and reduction reactions. researchgate.netnih.gov To investigate the kinetics of these metabolic transformations in in vitro models (such as liver microsomes) or in animal studies, this compound would be the appropriate internal standard to quantify the 1,2-dihydro metabolite, allowing for a precise understanding of its formation and clearance rates. Similar methods have been developed to quantify budesonide and its primary metabolite, 16α-hydroxyprednisolone, in dog plasma for veterinary pharmacokinetic studies. nih.gov

Methodological Considerations and Validation Paradigms for Analytical Assays Employing 1,2 Dihydrobudesonide D8

Principles of Internal Standardization with Deuterated Compounds

Internal standardization is a widely accepted technique in quantitative analysis to correct for the variability inherent in sample preparation and analysis. scioninstruments.com An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing. scioninstruments.comeuropa.eu The principle lies in the assumption that the IS will behave similarly to the analyte of interest throughout the analytical procedure, including extraction, potential derivatization, and injection into the analytical instrument. scioninstruments.com

Deuterated compounds, like 1,2-Dihydrobudesonide-d8, are considered the gold standard for internal standards in LC-MS/MS analysis. aptochem.comclearsynth.com This is because the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that is chemically almost identical to the analyte. clearsynth.com This near-identical chemical nature ensures that the deuterated standard and the analyte exhibit very similar, if not identical, extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer. aptochem.comnih.gov

The key advantage of using a deuterated internal standard is its ability to be distinguished from the analyte by the mass spectrometer due to the mass difference, while co-eluting chromatographically. aptochem.com This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation. waters.comwaters.com Quantification is then based on the ratio of the analyte's response to the internal standard's response, which minimizes errors arising from sample loss during preparation or fluctuations in instrument performance. scioninstruments.com

However, it is important to be aware of potential challenges. In some cases, deuterium labeling can lead to a slight shift in retention time, known as the "isotope effect," which might cause the analyte and the internal standard to experience different degrees of matrix effects. waters.comwaters.com Additionally, the stability of the deuterium label is crucial; any loss of deuterium could compromise the accuracy of the results. sigmaaldrich.com

Strategies for Compensation of Matrix Effects and Ion Suppression

Matrix effects are a significant challenge in bioanalysis, especially with electrospray ionization (ESI) mass spectrometry. waters.comwaters.com These effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.comwaters.com

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. clearsynth.comwaters.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is assumed to be affected by matrix interferences in the same way. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be effectively normalized. waters.com

For this compensation to be effective, the analyte and the internal standard must co-elute. aptochem.comwaters.com If there is a chromatographic separation between the two due to an isotope effect, they may be subjected to different matrix components at different times in the ion source, leading to differential matrix effects and inaccurate results. waters.comresearchgate.net

Other strategies to mitigate matrix effects, often used in conjunction with deuterated internal standards, include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove a significant portion of the interfering matrix components before analysis. waters.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components can significantly reduce ion suppression. researchgate.net

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the study samples helps to ensure that the standards and samples experience similar matrix effects. researchgate.net

Regulatory guidelines from bodies like the FDA and EMA recommend a thorough evaluation of matrix effects during method validation. europa.eujapsonline.com This typically involves comparing the response of the analyte in the presence of matrix from different sources to the response in a neat solution. europa.eu

Method Validation Parameters: Precision, Accuracy, Linearity, and Limits of Detection/Quantification

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and the integrity of the generated data. karger.compmda.go.jp The key validation parameters, as stipulated by regulatory agencies, include precision, accuracy, linearity, and the limits of detection and quantification. europa.eunih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. au.dk It is typically expressed as the coefficient of variation (%CV). The precision should be assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and should generally not exceed 15% CV, except for the LLOQ where up to 20% is often acceptable. au.dk

Accuracy is the closeness of the mean test results to the true or accepted reference value. au.dk It is expressed as the percentage of the nominal concentration. Similar to precision, accuracy is evaluated at several concentration levels, and the mean value should be within ±15% of the nominal value, with a ±20% acceptance limit for the LLOQ. au.dk

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govajpsonline.com A calibration curve is constructed using a series of standards of known concentrations. The relationship between concentration and response is typically evaluated using a linear regression model. scispace.com The calibration curve should have a blank sample, a zero sample (matrix with internal standard), and typically six to eight non-zero standards. au.dk

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijsrm.netLower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. karger.comajpsonline.com The analyte response at the LLOQ should be at least five times the response of a blank sample. karger.com

The following table summarizes typical acceptance criteria for these validation parameters in bioanalytical methods:

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Precision (%CV) | ≤15% (≤20% at LLOQ) | au.dk |

| Accuracy (% Deviation from Nominal) | Within ±15% (±20% at LLOQ) | au.dk |

| Linearity (Calibration Curve) | Correlation coefficient (r) or coefficient of determination (r²) close to 1. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). | europa.eupmda.go.jp |

| Lower Limit of Quantification (LLOQ) | Analyte response ≥5 times the blank response. Accuracy within ±20% and precision ≤20%. | karger.com |

Quality Control and Inter-Laboratory Reproducibility in Deuterated Standard Applications

Quality Control (QC) samples are crucial for monitoring the performance of a validated bioanalytical method during routine analysis. karger.com QC samples are prepared at multiple concentration levels (low, medium, and high) within the calibration range and are analyzed with each batch of study samples. karger.com The results of the QC samples determine the acceptability of an analytical run. karger.com Typically, at least two-thirds of the QC samples and at least 50% at each concentration level must be within ±15% of their nominal concentrations for the run to be accepted. pmda.go.jp The consistent performance of the deuterated internal standard across the analytical run is also monitored to ensure data integrity. biopharmaservices.com

Inter-laboratory reproducibility , also known as cross-validation, is essential when a bioanalytical method is transferred between laboratories or when data from different sites are combined in a single study. karger.comnih.gov The goal is to demonstrate that the method provides comparable results regardless of the laboratory performing the analysis. nih.gov This involves analyzing the same set of QC samples or study samples at each laboratory and comparing the results. nih.gov The use of a well-characterized deuterated internal standard like this compound is vital for achieving good inter-laboratory agreement, as it helps to minimize variability arising from differences in instrumentation, reagents, and laboratory environment. researchgate.net

Challenges to inter-laboratory reproducibility can include variations in reagent quality, instrument performance, and analyst technique. researchgate.net Establishing clear and detailed standard operating procedures (SOPs) and ensuring consistent sourcing of critical reagents, including the deuterated internal standard, are key to overcoming these challenges and ensuring the reliability and combinability of data from multiple laboratories. researchgate.net

Q & A

Q. Example Workflow :

| Step | Method | Critical Parameters |

|---|---|---|

| Extraction | SPE (C18 columns) | pH optimization, solvent selectivity |

| Detection | LC-MS/MS (MRM mode) | Collision energy, dwell time |

| Quantitation | Internal standard calibration | Linear range: 1–500 ng/mL |

Reference: Analytical best practices for deuterated compounds

Basic: What analytical techniques are recommended for distinguishing this compound from its non-deuterated counterpart?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolve mass differences (Δm/z = 8 Da) with >20,000 resolution .

- NMR Spectroscopy : Detect deuterium-induced splitting in proton spectra (e.g., loss of coupling in adjacent hydrogens) .

- Isotopic Ratio Analysis : Compare D/H ratios via isotope-ratio mass spectrometry (IRMS).

Methodological Note: Ensure solvent suppression in NMR to avoid signal overlap .

Advanced: How should experimental designs be structured to assess the isotope effect of deuterium in this compound on metabolic stability?

Answer:

Stepwise Approach :

In Vitro Systems : Use liver microsomes or hepatocytes to compare metabolic rates (e.g., t1/2, intrinsic clearance) between deuterated and non-deuterated forms.

Kinetic Analysis : Apply Michaelis-Menten models to quantify differences in enzyme affinity (Km) and catalytic efficiency (Vmax).

Control Groups : Include non-deuterated budesonide and solvent controls.

Statistical Validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05).

Data Contradiction Mitigation : Replicate experiments across multiple batches and validate with orthogonal assays (e.g., CYP450 inhibition studies) .

Advanced: What methodologies are effective in resolving contradictory data on the pharmacokinetic profile of this compound across different studies?

Answer:

- Meta-Analysis : Pool data from preclinical/clinical studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test robustness by excluding outliers or stratifying by variables (e.g., dosage, species).

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile differences in absorption/distribution .

Q. Example Table for Meta-Analysis :

| Study | Dose (mg/kg) | Cmax (ng/mL) | AUC (h·ng/mL) | Notes |

|---|---|---|---|---|

| A | 1.0 | 120 ± 15 | 450 ± 50 | Rat model |

| B | 1.0 | 95 ± 10 | 380 ± 40 | Mouse model |

Reference: Strategies for data harmonization

Basic: What are the critical parameters to validate when synthesizing this compound to ensure isotopic purity?

Answer:

Q. Key Validation Metrics :

| Parameter | Acceptable Range |

|---|---|

| Enrichment | ≥98% D |

| Purity (HPLC) | ≥95% |

| Residual Solvents | <0.1% (ICH Q3C) |

Reference: Synthesis guidelines for deuterated compounds

Advanced: How can researchers design a robust protocol to investigate the tissue distribution of this compound while minimizing cross-contamination?

Answer:

- Tissue Homogenization : Use separate instruments for each tissue type or clean with methanol between samples.

- Tracer Techniques : Co-administer a non-deuterated isotopologue as an internal control .

- Validation Steps :

- Spike-and-recovery assays in tissue matrices.

- Blank matrix runs to confirm absence of carryover.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.